N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as PBTZ169, is a novel compound that has recently gained attention in the field of tuberculosis (TB) research. TB is a serious global health problem that affects millions of people worldwide. The emergence of drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes TB, has made the development of new drugs a critical priority. PBTZ169 is a promising candidate for the development of new TB drugs due to its potent activity against drug-resistant strains of M. tuberculosis.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to target multiple pathways in M. tuberculosis. N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of several enzymes involved in the biosynthesis of mycobacterial cell wall components, which are essential for the survival of the bacterium. N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide also appears to interfere with the energy metabolism of M. tuberculosis, which further impairs its ability to survive.
Biochemical and physiological effects:
N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a low toxicity profile in vitro and in vivo. It does not appear to have any significant effects on the growth or viability of mammalian cells. In animal studies, N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been well-tolerated and does not appear to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the development of new TB drugs. However, one limitation of N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its relatively complex synthesis process, which may limit its scalability for large-scale production.
Future Directions
There are several potential future directions for the research and development of N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the optimization of the synthesis process to improve the scalability and cost-effectiveness of production. Another area of interest is the investigation of the mechanism of action of N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, which may lead to the identification of new drug targets for TB. Additionally, N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide may be used in combination with other drugs to improve the efficacy of TB treatment and to prevent the emergence of drug resistance.
Scientific Research Applications
N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its activity against drug-resistant strains of M. tuberculosis. In vitro studies have shown that N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is highly active against both drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also demonstrated the efficacy of N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide in animal models of TB.
properties
IUPAC Name |
N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-4-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(16-6-8-19(9-7-16)25-14-22-23-15-25)21-12-17-4-1-2-5-18(17)13-26-11-3-10-24-26/h1-11,14-15H,12-13H2,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKHADBWKUQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=C3)CN4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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